molecular formula C25H20N2O3 B1678573 Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester CAS No. 290814-68-5

Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester

Cat. No. B1678573
CAS RN: 290814-68-5
M. Wt: 396.4 g/mol
InChI Key: SOIZAFVNIXAZFQ-UHFFFAOYSA-N
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Description

PBOX 6 is a pyrrolo-1,5-benzoxazepine compound known for its anticancer and antitumor properties. It has shown significant potential in inhibiting breast cancer cell growth in vitro and selectively inducing apoptosis in leukemia cells .

Preparation Methods

PBOX 6 is synthesized through a series of chemical reactions involving pyrrolo-1,5-benzoxazepine as the core structure. The synthetic route typically involves the formation of the pyrrolo-1,5-benzoxazepine ring followed by functionalization to introduce the desired substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Chemical Reactions Analysis

PBOX 6 undergoes various chemical reactions, including:

    Oxidation: PBOX 6 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: PBOX 6 can undergo substitution reactions where specific substituents on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Scientific Research Applications

PBOX 6 has a wide range of scientific research applications, including:

Mechanism of Action

PBOX 6 exerts its effects primarily through the activation of the c-Jun NH2 terminal kinase signaling pathway. This activation leads to the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-XL, resulting in the induction of apoptosis in cancer cells. Additionally, PBOX 6 acts as a microtubule-depolymerizing agent, disrupting the microtubule network and further promoting cell death .

Comparison with Similar Compounds

PBOX 6 is part of a class of pyrrolo-1,5-benzoxazepine compounds, which include other members such as PBOX 15. These compounds share similar structural features and mechanisms of action but may differ in their potency and selectivity against various cancer cell lines. PBOX 6 is unique in its ability to induce apoptosis in cancer cells resistant to conventional chemotherapy, making it a valuable compound for further research and development .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

(6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIZAFVNIXAZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

290814-68-5
Record name PBOX-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290814685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBOX-6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN93MQ497D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Reactant of Route 2
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester
Reactant of Route 6
Carbamic acid, N,N-dimethyl-, 6-(1-naphthalenyl)pyrrolo(2,1-d)(1,5)benzoxazepin-7-yl ester

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